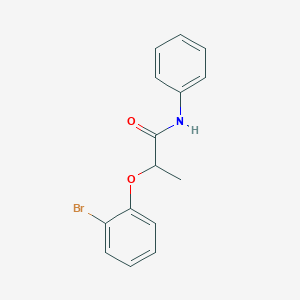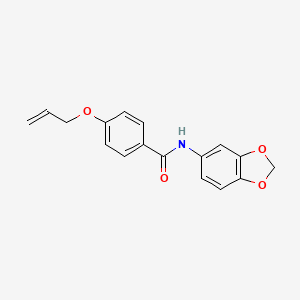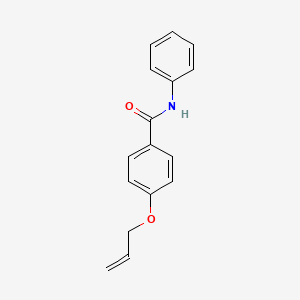![molecular formula C19H17NO3 B4403095 2-[3-(8-quinolinyloxy)propoxy]benzaldehyde](/img/structure/B4403095.png)
2-[3-(8-quinolinyloxy)propoxy]benzaldehyde
Vue d'ensemble
Description
2-[3-(8-quinolinyloxy)propoxy]benzaldehyde, also known as Q-VD-OPh, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been found to have significant biochemical and physiological effects.
Mécanisme D'action
2-[3-(8-quinolinyloxy)propoxy]benzaldehyde acts as a caspase inhibitor by binding to the active site of caspases and preventing their activation. This compound has been found to inhibit caspases 1, 3, 8, and 9. Caspases are involved in the initiation and execution of apoptosis, and their inhibition can prevent cell death. This compound has also been found to inhibit the production of pro-inflammatory cytokines by inhibiting the activation of the NF-κB pathway.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects. It has been shown to inhibit cell death in various cell types, including neurons, astrocytes, and cancer cells. This compound has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been found to protect against ischemia-reperfusion injury in the heart and brain.
Avantages Et Limitations Des Expériences En Laboratoire
2-[3-(8-quinolinyloxy)propoxy]benzaldehyde has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, this compound has some limitations, including its potential toxicity at high concentrations and its limited availability.
Orientations Futures
There are several future directions for the use of 2-[3-(8-quinolinyloxy)propoxy]benzaldehyde in scientific research. One potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been found to protect against neuronal death in vitro and in vivo, and further studies are needed to explore its potential therapeutic effects in neurodegenerative diseases. Another potential application is in the treatment of cancer. This compound has been found to inhibit cell death in cancer cells, and further studies are needed to explore its potential as a cancer therapeutic. Finally, this compound may have potential as a tool in cell biology research, as it can be used to inhibit caspase activity and prevent apoptosis in various cell types.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been found to have significant biochemical and physiological effects. This compound has potential applications in the treatment of neurodegenerative diseases, cancer, and as a tool in cell biology research. Further studies are needed to explore its potential therapeutic effects and to overcome its limitations.
Applications De Recherche Scientifique
2-[3-(8-quinolinyloxy)propoxy]benzaldehyde has been found to have potential applications in various fields of scientific research, including cancer research, neurodegenerative diseases, and inflammation. It has been shown to inhibit caspase activity, which is involved in programmed cell death or apoptosis. This compound has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
2-(3-quinolin-8-yloxypropoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c21-14-16-6-1-2-9-17(16)22-12-5-13-23-18-10-3-7-15-8-4-11-20-19(15)18/h1-4,6-11,14H,5,12-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNFGIXTKZKYFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCCCOC2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199510 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(8-quinolinyloxy)ethoxy]benzonitrile](/img/structure/B4403021.png)

![N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B4403041.png)
![N-{[(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}acetamide](/img/structure/B4403044.png)
![N-(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)-4-methoxybenzamide](/img/structure/B4403049.png)
![benzyl {2-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}carbamate](/img/structure/B4403051.png)
![1-[2-(4-benzylphenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4403058.png)
![4-{[(4-acetylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4403068.png)
![{2-[3-(1H-imidazol-1-yl)propoxy]phenyl}methanol hydrochloride](/img/structure/B4403071.png)


![methyl 3-methoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzoate](/img/structure/B4403088.png)
![2-[3-(4-morpholinyl)propoxy]benzonitrile hydrochloride](/img/structure/B4403091.png)